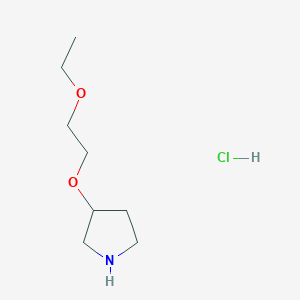

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-ethoxyethoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-10-5-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYJWDZOXOZUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a robust and practical resource.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its saturated, three-dimensional structure which allows for a greater exploration of chemical space compared to flat aromatic systems. The non-planar nature of the pyrrolidine ring, often described as having "pseudorotation," provides a scaffold for creating stereochemically complex molecules with specific biological activities.[2] The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, contributing to favorable interactions with biological targets and often enhancing aqueous solubility.[3] Substituted pyrrolidines, such as the title compound, are integral building blocks in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

Based on its structure and comparison with analogous compounds, the chemical and physical properties of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride are summarized below.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₈H₁₈ClNO₂ | |

| Molecular Weight | 195.69 g/mol | |

| Appearance | White to off-white solid | Typical for hydrochloride salts of amines. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form enhances aqueous solubility. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | General property of hydrochloride salts. |

| pKa | Estimated to be in the range of 9-11 for the pyrrolidinium ion. | Typical pKa for secondary amine hydrochlorides. |

Synthesis and Mechanism

A plausible and efficient synthetic route to 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride involves a three-step process starting from the commercially available N-Boc-3-hydroxypyrrolidine. This strategy leverages the robust Williamson ether synthesis and a straightforward deprotection step.

Overall Synthetic Scheme

Caption: Proposed synthesis of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

Step 1: Williamson Ether Synthesis of N-Boc-3-(2-ethoxyethoxy)pyrrolidine

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][6] In this step, the hydroxyl group of N-Boc-3-hydroxypyrrolidine is deprotonated with a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with 2-bromoethyl ethyl ether.[4]

Experimental Protocol:

-

Preparation: To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide is now complete.

-

Etherification: Cool the reaction mixture back to 0 °C and add 2-bromoethyl ethyl ether (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(2-ethoxyethoxy)pyrrolidine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: N-Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired hydrochloride salt.[1][7]

Experimental Protocol:

-

Deprotection: Dissolve the purified N-Boc-3-(2-ethoxyethoxy)pyrrolidine (1 equivalent) in a suitable solvent such as dioxane, diethyl ether, or methanol.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) (2-3 equivalents) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

-

Isolation: The hydrochloride salt will often precipitate out of the solution. If so, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can then be triturated with a non-polar solvent to induce crystallization.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the target compound.[8][9]

Predicted ¹H NMR (400 MHz, D₂O) δ (ppm):

-

4.10-4.20 (m, 1H): CH proton at the 3-position of the pyrrolidine ring, deshielded by the adjacent oxygen atom.

-

3.60-3.80 (m, 4H): Methylene protons of the ethoxyethoxy side chain (-OCH₂CH₂O-).

-

3.40-3.60 (m, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom (positions 2 and 5).

-

3.55 (q, J = 7.0 Hz, 2H): Methylene protons of the ethyl group (-OCH₂CH₃).

-

2.10-2.30 (m, 2H): Methylene protons at the 4-position of the pyrrolidine ring.

-

1.20 (t, J = 7.0 Hz, 3H): Methyl protons of the ethyl group (-OCH₂CH₃).

Predicted ¹³C NMR (100 MHz, D₂O) δ (ppm):

-

78.0-80.0: CH carbon at the 3-position of the pyrrolidine ring.

-

69.0-71.0: Methylene carbons of the ethoxyethoxy side chain (-OCH₂CH₂O-).

-

66.0-68.0: Methylene carbon of the ethyl group (-OCH₂CH₃).

-

50.0-52.0: Methylene carbons of the pyrrolidine ring at positions 2 and 5.

-

30.0-32.0: Methylene carbon at the 4-position of the pyrrolidine ring.

-

14.0-16.0: Methyl carbon of the ethyl group (-OCH₂CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.[10][11]

Predicted IR (KBr, cm⁻¹):

-

3400-3200 (broad): N-H stretching vibration of the secondary ammonium salt.

-

2950-2850: C-H stretching vibrations of the alkyl groups.

-

1150-1050 (strong): C-O stretching vibrations of the ether linkages.[11]

-

1600-1500: N-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12][13]

Predicted Mass Spectrum (ESI+):

-

[M+H]⁺: Expected at m/z 160.13, corresponding to the protonated free base (C₈H₁₇NO₂).

-

Major Fragment Ions: Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the loss of alkyl radicals.[13] Fragmentation of the ether side chain is also expected.

Potential Applications in Drug Discovery

The 3-(2-ethoxyethoxy)pyrrolidine moiety can be considered a valuable building block in drug discovery for several reasons:

-

Improved Physicochemical Properties: The ethoxyethoxy group can enhance solubility and modulate lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

-

Pharmacophore Scaffolding: The pyrrolidine ring provides a rigid scaffold to which various pharmacophoric groups can be attached in a well-defined spatial orientation.

-

Biological Activity: Pyrrolidine derivatives have demonstrated a wide range of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and central nervous system activity.[6][14] The introduction of the ethoxyethoxy side chain may lead to novel interactions with biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride. The following recommendations are based on the general hazards associated with pyrrolidine derivatives and hydrochloride salts.[15][16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: In case of contact, wash with soap and water. Remove contaminated clothing.

-

Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Give large quantities of water. Seek medical attention immediately.

-

Conclusion

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a promising building block for the development of novel chemical entities with potential therapeutic applications. While specific data for this compound is scarce, this guide provides a comprehensive overview of its likely chemical properties, a robust synthetic strategy, and predicted analytical data based on established chemical principles and analogous structures. Researchers and drug development professionals can use this information as a foundation for their work with this and related substituted pyrrolidine compounds.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PubMed Central. Retrieved January 21, 2026, from [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. (2022, May 17). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved January 21, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Some Thiophene Substituted Biheterocycles Containing Oxadiazoles. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Pyrrolidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 21, 2026, from [Link]

-

Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Heterocycles in Medicinal Chemistry II. (2024, October 11). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Ether-Functionalized Pyrrolidinium-Based Room Temperature Ionic Liquids: Physicochemical Properties, Molecular Dynamics, and the Lithium Ion Coordination Environment. (2021, August 4). PubMed. Retrieved January 21, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved January 21, 2026, from [Link]

-

(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved January 21, 2026, from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 21, 2026, from [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved January 21, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. Retrieved January 21, 2026, from [Link]

-

Phase Behaviour and FTIR Spectra of Ionic Liquids: The Mixtures of 1-Butyl-1-methylpyrrolidinium Chloride and TaCl. (n.d.). De Gruyter. Retrieved January 21, 2026, from [Link]

- Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. (n.d.). Google Patents.

-

Proposed fragmentation pathways for the major product ions observed in.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

18.8 Spectroscopy of Ethers. (2023, September 20). OpenStax. Retrieved January 21, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 25). YouTube. Retrieved January 21, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 21, 2026, from [Link]

-

A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS.. (2013, March 3). International Journal of Pharma Sciences and Research. Retrieved January 21, 2026, from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, April 11). West Virginia University Research Repository. Retrieved January 21, 2026, from [Link]

-

A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. preprints.org [preprints.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 12. mjcce.org.mk [mjcce.org.mk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. research.chalmers.se [research.chalmers.se]

- 15. nj.gov [nj.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. carlroth.com [carlroth.com]

An In-depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

CAS Number: 1094108-02-7

This technical guide provides a comprehensive overview of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, provide a detailed synthetic route, explore its potential applications in medicinal chemistry, and outline robust analytical methodologies for its characterization.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in over 37 FDA-approved drugs underscores its importance as a "privileged scaffold."[1] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional architecture that allows for a more comprehensive exploration of pharmacophore space.[1] This non-planar structure can lead to enhanced binding affinity and selectivity for biological targets.[2]

The incorporation of a pyrrolidine moiety can also favorably modulate a compound's physicochemical properties, such as aqueous solubility, a critical factor in drug development.[3] The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, further influencing interactions with biological macromolecules.[3] It is within this context of proven pharmacological relevance that 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride emerges as a building block of significant interest. The ethoxyethoxy side chain introduces additional polarity and potential hydrogen bonding sites, offering a nuanced tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1094108-02-7 | N/A |

| Molecular Formula | C₈H₁₈ClNO₂ | N/A |

| Molecular Weight | 195.69 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Synthesis of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-3-(2-ethoxyethoxy)pyrrolidine (Williamson Ether Synthesis)

This step involves the etherification of the hydroxyl group of (S)-N-Boc-3-hydroxypyrrolidine with 2-bromoethyl ethyl ether. The Boc (tert-butyloxycarbonyl) group protects the pyrrolidine nitrogen from participating in the reaction.[4]

-

Materials:

-

(S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

2-Bromoethyl ethyl ether (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-N-Boc-3-hydroxypyrrolidine in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add 2-bromoethyl ethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(2-ethoxyethoxy)pyrrolidine.

-

Step 2: Synthesis of 3-(2-Ethoxyethoxy)pyrrolidine (N-Boc Deprotection)

The Boc protecting group is efficiently removed under acidic conditions to yield the free secondary amine.[5]

-

Materials:

-

N-Boc-3-(2-ethoxyethoxy)pyrrolidine (1.0 eq)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-Boc-3-(2-ethoxyethoxy)pyrrolidine in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) or a 4M solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the free base, 3-(2-ethoxyethoxy)pyrrolidine. Caution: The free amine may be volatile.

-

Step 3: Synthesis of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride (Salt Formation)

The final step involves the conversion of the free base to its more stable and handleable hydrochloride salt.[6]

-

Materials:

-

3-(2-Ethoxyethoxy)pyrrolidine (1.0 eq)

-

Hydrochloric acid (2M solution in diethyl ether or isopropanol)

-

Anhydrous diethyl ether or isopropanol

-

-

Procedure:

-

Dissolve the crude 3-(2-ethoxyethoxy)pyrrolidine in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the suspension in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the solid under vacuum to yield 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

-

Applications in Drug Discovery

The structural features of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride make it an attractive building block for the synthesis of novel therapeutic agents across various disease areas. The pyrrolidine core provides a proven scaffold for interaction with a multitude of biological targets, while the ethoxyethoxy side chain can be exploited to enhance solubility, modulate lipophilicity, and introduce additional hydrogen bonding interactions.

-

Central Nervous System (CNS) Agents: Pyrrolidine derivatives are prevalent in drugs targeting the CNS.[1] The polarity and hydrogen bonding capacity of the ethoxyethoxy group may improve blood-brain barrier penetration and interaction with neurotransmitter receptors or transporters.

-

Antiviral and Anticancer Agents: The incorporation of heterocyclic moieties is a common strategy in the design of antiviral and anticancer drugs. The unique three-dimensional shape of this building block could lead to novel interactions with viral enzymes or cancer-related proteins.

-

Metabolic Disorders: Polyhydroxylated pyrrolidines are known inhibitors of glycosidases and have potential as antidiabetic agents.[7] The ethoxyethoxy moiety, as an ether-containing side chain, could be explored for its influence on interactions with metabolic enzymes.

-

Anti-inflammatory Agents: Many anti-inflammatory drugs contain heterocyclic scaffolds.[8] This building block could be incorporated into novel structures targeting enzymes or receptors involved in the inflammatory cascade.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and quality of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Due to its polar and ionic nature, specialized HPLC methods are recommended for the analysis of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

-

Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention and separation of polar compounds.[9]

-

Column: A HILIC column with a polar stationary phase (e.g., amide, cyano, or unbonded silica).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used. For HILIC, the initial mobile phase composition should have a high percentage of organic solvent.

-

Detector: A combination of a UV detector (at low wavelength, e.g., <210 nm, as the analyte lacks a strong chromophore) and a Mass Spectrometer (MS) for definitive identification is ideal.

-

Sample Preparation: Dissolve the sample in the initial mobile phase or a mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess for volatile impurities and to confirm the identity of the compound, potentially after derivatization.

-

Sample Preparation: For the analysis of the free base, the hydrochloride salt should be neutralized, and the free amine extracted into an organic solvent. To improve volatility and chromatographic peak shape, derivatization of the secondary amine with a suitable agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) may be necessary.[10]

-

Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 50-70 °C) to a high final temperature (e.g., 250-280 °C) to elute the analyte and any impurities.

-

Detector: A mass spectrometer operating in electron ionization (EI) mode.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry place.[13]

-

Toxicity: While specific toxicity data for this compound is not available, it should be handled with the care afforded to all novel chemical entities. Similar amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.[11]

Conclusion

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a promising building block for medicinal chemistry, leveraging the well-established benefits of the pyrrolidine scaffold while introducing a flexible, polar side chain. The synthetic route outlined in this guide provides a practical approach to its preparation from readily available starting materials. Its potential applications in various therapeutic areas, combined with the robust analytical methods for its characterization, position this compound as a valuable tool for the discovery and development of novel pharmaceuticals.

References

-

Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024, July 26). Informed.Zone. Retrieved from [Link]

-

Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022, February 4). ChemistrySelect. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. Retrieved from [Link]

-

Mdpi. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

-

International Journal of Scientific Research & Technology. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 3-Pyrroline synthesis [organic-chemistry.org]

- 4. biosynth.com [biosynth.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. ijsrtjournal.com [ijsrtjournal.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride molecular weight

An In-depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its prevalence is due to a combination of favorable properties, including enhanced aqueous solubility, a three-dimensional geometry ideal for exploring pharmacophore space, and the ability to engage in crucial hydrogen bonding interactions.[3][4] This guide provides a comprehensive technical overview of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride (CAS No. 1094108-02-7), a functionalized pyrrolidine derivative designed to serve as a versatile building block for the synthesis of novel drug candidates. We will delve into its physicochemical characteristics, outline a robust synthetic and purification strategy, detail analytical validation protocols, and explore its strategic applications in drug development.

Core Physicochemical & Structural Properties

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a chiral organic compound supplied as a hydrochloride salt to improve its stability and handling characteristics. The molecule combines the rigid, saturated pyrrolidine ring with a flexible and hydrophilic ethoxyethoxy side chain. This side chain is a common motif used to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profile of a drug candidate.

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride | N/A |

| CAS Number | 1094108-02-7 | [5] |

| Molecular Formula | C₈H₁₈ClNO₂ | [5] |

| Molecular Weight | 195.69 g/mol | [5] |

| SMILES Code | CCOCCOC1CNCC1.[H]Cl | [5] |

| Appearance | Typically a colorless to pale yellow solid or oil | [6] |

| Solubility | Expected to be soluble in water and polar organic solvents | [6] |

Synthesis and Purification: A Validated Workflow

A robust and scalable synthesis is paramount for the utility of any building block in a drug development pipeline. While multiple routes to substituted pyrrolidines exist, a common and reliable strategy for 3-(2-Ethoxyethoxy)pyrrolidine involves the etherification of a protected 3-hydroxypyrrolidine intermediate.[7][8] The following multi-step protocol is designed for high yield and purity.

Causality of the Synthetic Strategy

The chosen pathway relies on established, high-yielding reactions.

-

N-Protection: The pyrrolidine nitrogen is nucleophilic and would interfere with the subsequent etherification step. Protecting it, for instance as a carbamate (e.g., Boc), ensures that the Williamson ether synthesis occurs exclusively at the hydroxyl group.

-

Williamson Ether Synthesis: This classical method is highly effective for forming ether linkages. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the hydroxyl group, creating a potent alkoxide nucleophile for attacking the alkyl halide.

-

Deprotection & Salt Formation: Acidic removal of the Boc group regenerates the secondary amine. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the final, stable hydrochloride salt, which simplifies purification and improves shelf-life.

Visualized Synthetic Workflow

Sources

- 1. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]

- 2. enamine.net [enamine.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. 1094108-02-7|3-(2-Ethoxyethoxy)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and analytical chemistry, this document details the compound's structure, proposes a robust synthetic pathway, and outlines its potential applications, supported by detailed experimental protocols and characterization methodologies.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence stems from its ability to introduce a three-dimensional character into flat aromatic molecules, which can enhance binding affinity and selectivity for biological targets.[2] The substitution at the 3-position of the pyrrolidine ring offers a key vector for molecular elaboration, allowing for the introduction of various functional groups to modulate physicochemical properties and pharmacological activity. The ether linkage in the side chain of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is anticipated to improve properties such as solubility and cell permeability.

Molecular Structure and Physicochemical Properties

The chemical structure of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride consists of a central pyrrolidine ring substituted at the 3-position with a 2-ethoxyethoxy group. The amine in the pyrrolidine ring is protonated to form the hydrochloride salt, which typically enhances stability and water solubility.

Chemical Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₈H₁₈ClNO₂ | Based on structure |

| Molecular Weight | 195.69 g/mol | Based on structure |

| Appearance | White to off-white solid | Typical for hydrochloride salts of amines |

| Solubility | Soluble in water, methanol, ethanol | Presence of hydrochloride salt and ether oxygens enhances polarity. Similar to other pyrrolidinium salts.[3] |

| pKa | ~10-11 | Typical for a secondary amine hydrochloride.[4] |

| LogP | ~0.5 - 1.5 | The ethoxyethoxy group increases lipophilicity compared to a simple hydroxyl group, but the overall molecule is expected to be moderately polar.[5] |

Synthesis of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride

A plausible and efficient synthetic route to 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride can be designed starting from commercially available precursors. A common strategy for the synthesis of 3-substituted pyrrolidines involves the functionalization of a pre-formed pyrrolidine ring.[6]

Proposed Synthetic Pathway:

Detailed Experimental Protocol:

Step 1: N-Protection of 3-Hydroxypyrrolidine

-

To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at room temperature, add triethylamine (Et₃N, 1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 volumes).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxypyrrolidine.

Causality behind Experimental Choices: The Boc protecting group is chosen for its stability under the basic conditions of the subsequent O-alkylation step and its facile removal under acidic conditions. Triethylamine acts as a base to neutralize the acid formed during the reaction.

Step 2: O-Alkylation

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF (5 volumes) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add 1-bromo-2-ethoxyethane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2-ethoxyethoxy)pyrrolidine.

Causality behind Experimental Choices: Sodium hydride is a strong base used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Anhydrous conditions are crucial as NaH reacts violently with water. The use of an inert atmosphere prevents the quenching of the strong base.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-3-(2-ethoxyethoxy)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

-

To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (excess, typically 2-3 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

Causality behind Experimental Choices: The Boc group is readily cleaved under acidic conditions. The use of HCl in an organic solvent allows for the direct precipitation of the hydrochloride salt, simplifying purification.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis:

| Technique | Expected Observations |

| ¹H NMR | - Pyrrolidine ring protons: Complex multiplets in the region of δ 2.0-4.0 ppm. - Ethoxyethoxy side chain protons: A triplet for the methyl group (~δ 1.2 ppm), a quartet for the methylene group adjacent to the methyl (~δ 3.5 ppm), and multiplets for the other methylene groups (~δ 3.6-3.8 ppm). - N-H protons: A broad singlet, typically downfield, which may exchange with D₂O. |

| ¹³C NMR | - Pyrrolidine ring carbons: Peaks in the aliphatic region, typically between δ 25-60 ppm. - Ethoxyethoxy side chain carbons: Peaks corresponding to the methyl carbon (~δ 15 ppm) and methylene carbons (~δ 65-75 ppm). |

| FT-IR | - N-H stretch: A broad band in the region of 3200-3400 cm⁻¹. - C-H stretch: Bands in the region of 2850-3000 cm⁻¹. - C-O stretch: A strong band around 1100 cm⁻¹. |

| Mass Spectrometry (ESI+) | - Molecular Ion Peak (M+H)⁺: Expected at m/z corresponding to the free base (C₈H₁₇NO₂), which is approximately 160.13. |

A detailed protocol for acquiring and interpreting this data can be found in publications detailing the characterization of similar pyrrolidine derivatives.[7]

Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the free base form of the compound.

Applications in Drug Discovery and Development

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.[2]

The introduction of the ethoxyethoxy side chain can serve multiple purposes:

-

Modulation of Physicochemical Properties: The ether linkages can improve aqueous solubility and may enhance permeability across biological membranes.

-

Vector for Further Functionalization: The terminal ethoxy group provides a site for further chemical modification.

-

Pharmacophore Element: The ether oxygens can act as hydrogen bond acceptors, potentially interacting with biological targets.

Potential Therapeutic Areas:

The versatility of the 3-substituted pyrrolidine scaffold suggests that derivatives of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride could be explored in various therapeutic areas, including but not limited to:

-

Neurodegenerative Diseases: By incorporation into molecules targeting CNS receptors.

-

Oncology: As part of novel kinase inhibitors or other anticancer agents.

-

Infectious Diseases: As a component of new antiviral or antibacterial compounds.

The development of novel therapeutics would involve the coupling of this pyrrolidine building block with other pharmacophoric fragments, followed by extensive structure-activity relationship (SAR) studies.

Conclusion

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride represents a promising and versatile building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its structure, a detailed and logical synthetic pathway, and a framework for its analytical characterization. The strategic incorporation of this scaffold into novel molecular designs holds the potential to yield new therapeutic agents with improved pharmacological profiles. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their pursuit of innovative medicines.

References

-

Al-Zoubi, M. S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6598. [Link]

-

Shubina, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]

-

Iliescu, S., et al. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS, 1H and 13C NMR analyses. Turkish Journal of Chemistry, 29(6), 641-646. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Ethylsulfonylethoxy)pyrrolidine. Retrieved from [Link]

-

Kashikura, K., et al. (2021). Ether-Functionalized Pyrrolidinium-Based Room Temperature Ionic Liquids: Physicochemical Properties, Molecular Dynamics, and the Lithium Ion Coordination Environment. ChemPhysChem, 22(15), 1596-1605. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of the position of the ether oxygen atom in pyrrolidinium-based room temperature ionic liquids on their physicochemical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-(2-ethoxyethoxy)pyrrolidine hydrochloride, a valuable building block in contemporary drug discovery and development. The synthesis is strategically designed in two primary stages, commencing with the readily available N-Boc-3-hydroxypyrrolidine. The core transformation involves a Williamson ether synthesis to introduce the desired ethoxyethoxy side chain, followed by a standard deprotection and salt formation to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and justifications for procedural choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its conformational rigidity and ability to engage in various biological interactions make it an attractive core for the design of novel therapeutics. The functionalization of the pyrrolidine ring at the 3-position with an ether linkage, such as the 2-ethoxyethoxy group, can significantly modulate the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride serves as a key intermediate in the synthesis of a range of biologically active compounds.

The synthetic strategy detailed herein is predicated on a two-step sequence that is both high-yielding and amenable to scale-up. The pathway leverages the use of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. This serves a dual purpose: it prevents unwanted side reactions at the nitrogen during the etherification step and enhances the solubility of the intermediate in organic solvents, simplifying purification.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic pathway for 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

Step 1: Williamson Ether Synthesis of tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate

The cornerstone of this synthesis is the formation of the ether linkage via the Williamson ether synthesis.[1][2] This classic S(_N)2 reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine to form a more nucleophilic alkoxide, which then displaces a halide from an electrophilic ethoxyethyl source.

Mechanistic Rationale and Reagent Selection

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing side reactions. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the alcohol, driving the reaction forward with the evolution of hydrogen gas.[1] The resulting sodium alkoxide is a potent nucleophile.

The electrophile, 2-bromoethoxyethane, is selected for its reactive carbon-bromine bond, making it a suitable substrate for the S(_N)2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the cation (Na

Detailed Experimental Protocol

Caption: Experimental workflow for the Williamson ether synthesis step.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| N-Boc-3-hydroxypyrrolidine | 187.24 | 10.0 | 1.87 g |

| Sodium Hydride (60% in oil) | 24.00 | 12.0 | 0.48 g |

| 2-Bromoethoxyethane | 152.01 | 11.0 | 1.15 mL (1.67 g) |

| Anhydrous DMF | - | - | 20 mL |

| Saturated aq. NH₄Cl | - | - | ~20 mL |

| Ethyl Acetate (EtOAc) | - | - | ~100 mL |

| Brine | - | - | ~30 mL |

| Anhydrous Na₂SO₄ | - | - | As needed |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol) and anhydrous DMF (20 mL).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) in small portions. Caution: Hydrogen gas is evolved.

-

Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Add 2-bromoethoxyethane (1.15 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (~20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate as a colorless oil.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved under acidic conditions.

Mechanistic Rationale and Reagent Selection

The Boc group is sensitive to acid and can be readily cleaved.[4] A solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane is highly effective for this purpose.[5][6][7] The reaction proceeds through protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine.[4] The excess HCl in the reaction mixture then protonates the newly formed secondary amine to provide the desired hydrochloride salt directly. This method is often preferred as the reagents and byproducts (isobutylene and CO₂) are volatile and easily removed.

Detailed Experimental Protocol

Caption: Experimental workflow for the Boc deprotection and salt formation step.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate | 259.35 | 8.0 (example) | 2.08 g |

| 4 M HCl in 1,4-dioxane | - | 40.0 | 10 mL |

| Diethyl Ether (anhydrous) | - | - | ~50 mL |

Procedure:

-

Dissolve tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate (e.g., 2.08 g, 8.0 mmol) in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane (optional, can be run neat).

-

To the stirred solution (or neat oil), add a 4 M solution of HCl in 1,4-dioxane (10 mL, 40 mmol) at room temperature.

-

Stir the reaction mixture for 1-4 hours. The reaction progress can be monitored by TLC (disappearance of the starting material). Often, a precipitate of the hydrochloride salt will form during the reaction.

-

Upon completion, remove the solvent and excess HCl under reduced pressure.

-

To the resulting residue, add anhydrous diethyl ether (~50 mL) and stir or sonicate the suspension to break up any clumps (trituration).

-

Collect the white solid by vacuum filtration, washing with a small amount of cold diethyl ether.

-

Dry the solid under high vacuum to afford 3-(2-ethoxyethoxy)pyrrolidine hydrochloride.

Conclusion

The synthetic pathway described in this guide offers a reliable and efficient method for the preparation of 3-(2-ethoxyethoxy)pyrrolidine hydrochloride. The two-step sequence, employing a Williamson ether synthesis followed by Boc-deprotection, utilizes standard and well-understood organic transformations. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this valuable chemical intermediate.

References

-

Chem-Station. (2014). Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. [Link]

-

University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]

-

PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

-

ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

-

University of Arizona Library. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

An In-depth Technical Guide to the Solubility of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride

Introduction: Understanding the Molecular Landscape

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative of interest in various research and development applications. As a hydrochloride salt of a secondary amine, its solubility characteristics are pivotal for its handling, formulation, and efficacy in aqueous and organic media. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into the molecular attributes that govern its solubility and present detailed protocols for its empirical determination.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common scaffold in medicinal chemistry. The inclusion of a pyrrolidine motif can enhance aqueous solubility and other desirable physicochemical properties.[1] The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form (as in the hydrochloride salt), the N-H group can act as a hydrogen bond donor.[1]

The structure of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride features a hydrophilic ethoxyethoxy side chain and a protonated pyrrolidine ring, which collectively suggest a favorable interaction with polar solvents. The hydrochloride salt form is a common strategy to improve the aqueous solubility and stability of amine-containing compounds.[2]

Theoretical Framework for Solubility

The solubility of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is primarily dictated by the interplay of its molecular structure with the properties of the solvent. As a salt, it exists in an ionized form, which significantly influences its behavior in solution.

Key Influencing Factors:

-

Polarity and Hydrogen Bonding: The molecule possesses several sites capable of hydrogen bonding: the ether oxygens in the side chain and the protonated secondary amine in the pyrrolidine ring. These features promote solubility in polar protic solvents like water and alcohols through dipole-dipole interactions and hydrogen bonding. The pyrrolidine ring itself contributes to the polarity of the molecule.[3]

-

Ionic Nature: As a hydrochloride salt, the compound is ionic. In aqueous solutions, it dissociates into the protonated 3-(2-ethoxyethoxy)pyrrolidinium cation and the chloride anion. This ionic character is a primary driver of its aqueous solubility.

-

Effect of pH: The solubility of amines and their salts is highly dependent on the pH of the solution. In acidic to neutral conditions, 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride will exist predominantly in its protonated, more water-soluble form. As the pH becomes more alkaline, the protonated amine will be deprotonated to the free base. This neutral form is expected to be less water-soluble and more soluble in nonpolar organic solvents.

-

Solvent Properties: In addition to polarity, other solvent properties such as the dielectric constant and the ability to form hydrogen bonds will affect solubility. For instance, polar aprotic solvents like DMSO and DMF can also be effective solvents due to their ability to solvate the cation.[4]

Below is a diagram illustrating the key molecular features of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride that influence its solubility.

Caption: Key molecular features of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride and factors governing its solubility.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the presence of multiple hydrogen bond donors and acceptors will lead to strong interactions with these solvents.[4] |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can effectively solvate the cation, although the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.[4] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The high polarity and ionic character of the molecule are incompatible with the nonpolar nature of these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Low | While slightly more polar than hydrocarbons, these solvents are generally poor at solvating salts. |

Experimental Determination of Solubility

To obtain quantitative solubility data, empirical determination is necessary. The following protocols outline standard methods for assessing the solubility of a compound like 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation concentration of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Preparation: Add an excess amount of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride (CAS No. 1094108-02-7), a versatile building block for chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, chemical properties, potential applications, and practical experimental protocols. Our focus is on delivering field-proven insights and ensuring scientific integrity through verifiable data and authoritative sources.

Introduction to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The core structure features a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, which is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[1] The pyrrolidine ring's non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect of modern drug design.[1] This particular derivative is functionalized at the 3-position with a 2-ethoxyethoxy group, an ether linkage that can influence solubility, pharmacokinetic properties, and binding interactions of larger molecules synthesized from it. The compound is supplied as a hydrochloride salt, which generally enhances stability and aqueous solubility, making it more convenient for handling and use in various chemical reactions.

Below is a diagram illustrating the chemical structure of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.

Caption: A typical workflow for sourcing and preparing to use a research chemical.

Structural Analogs and Alternatives

For researchers exploring structure-activity relationships or seeking alternative building blocks, several structurally related compounds are also commercially available. These analogs can offer different steric and electronic properties, which can be valuable in lead optimization and materials development.

| Compound Name | CAS Number | Key Structural Difference | Potential Use |

| (3R)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride | 1315591-34-4 | Methoxy instead of ethoxy; enantiomerically pure (R-form). [2] | Introduction of a specific stereocenter. |

| 3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride | 1185301-83-0 | Aromatic ethoxyphenoxy group instead of an aliphatic chain. [3] | Introduction of an aromatic moiety for pi-stacking or other interactions. |

| 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride | 1185025-76-6 | Bulky cyclohexyl group. [4] | Exploration of steric effects on binding or material properties. |

| 3-((2-Propoxyethoxy)methyl)pyrrolidine hydrochloride | 1220018-79-0 | Longer propoxy group and an additional methylene linker. [5] | Increased chain length and flexibility. |

| 3-(2-(2-Methoxyethoxy)ethoxy)pyrrolidine hydrochloride | 1220017-03-7 | Longer PEG-like side chain. [6] | Enhanced hydrophilicity and PEGylation applications. |

Conclusion

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a readily accessible chemical building block with significant potential in drug discovery and materials science. Its pyrrolidine core provides a proven scaffold for interacting with biological targets, while the flexible ether side chain allows for the modulation of key physicochemical properties. By understanding its commercial availability, chemical properties, and proper handling procedures, researchers can effectively incorporate this versatile compound into their synthetic workflows.

References

-

3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3R)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride 97% | CAS: 1315591-34-4 | AChemBlock [achemblock.com]

- 3. biosynth.com [biosynth.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1220018-79-0|3-((2-Propoxyethoxy)methyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its profound significance in the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, articulating its core physicochemical advantages, detailing robust synthetic methodologies, and exploring its expansive role across diverse therapeutic landscapes. We will delve into the causality behind experimental choices in drug design, present detailed protocols, and analyze structure-activity relationships (SAR) to equip researchers, scientists, and drug development professionals with actionable insights for leveraging this versatile scaffold.

The Pyrrolidine Advantage: Core Structural and Physicochemical Properties

The enduring success of the pyrrolidine scaffold is not fortuitous; it is rooted in a unique combination of inherent properties that make it exceptionally suitable for interacting with complex biological targets.[3]

-

Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring confers a distinct three-dimensional, globular shape.[1][4] This increased 3D coverage allows for more intricate and specific interactions within the binding pockets of proteins, enabling a more effective exploration of pharmacophore space.[4][5] This complexity is a key factor in achieving clinical success for new bioactive molecules.[4]

-

Stereochemical Richness: The chiral centers within the pyrrolidine ring are a critical feature for medicinal chemists. The ability to introduce specific stereoisomers allows for precise spatial orientation of substituents, which can dramatically alter the biological profile of a drug candidate due to differential binding modes with enantioselective proteins like enzymes and receptors.[4][5]

-

Physicochemical Profile: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor (as an N-H group) or acceptor (when substituted).[6] This feature, combined with the scaffold's general structure, can enhance aqueous solubility and improve other critical physicochemical properties, which are essential for favorable pharmacokinetics.[6]

-

Metabolic Stability and Synthetic Accessibility: The pyrrolidine ring is found in the natural amino acid proline, making it a biocompatible and recognizable moiety.[6] Furthermore, it serves as a versatile synthetic handle, with well-established and robust chemical methodologies available for its construction and functionalization.[5][7]

The following diagram illustrates the key structural features that contribute to the pyrrolidine scaffold's privileged status in drug discovery.

Caption: Logical relationship of pyrrolidine's features to drug design benefits.

Synthetic Strategies: Building the Pyrrolidine Core

The construction and functionalization of the pyrrolidine ring are mature fields in organic chemistry, offering a versatile toolbox for the medicinal chemist. Methodologies can be broadly categorized into two approaches: the functionalization of pre-existing pyrrolidine rings (e.g., proline derivatives) or the de novo construction of the ring from acyclic or cyclic precursors.[5]

Key Synthetic Protocol: [3+2] Cycloaddition of Azomethine Ylides

One of the most powerful and widely used methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[3][4] This reaction is highly valued for its ability to generate multiple stereocenters in a single, often stereocontrolled, step.[8]

Experimental Protocol: Asymmetric Synthesis of a Pyrrolidine Fragment Library

This protocol is adapted from methodologies used in fragment-based drug discovery to generate diversely functionalized, homochiral pyrrolidines.[8]

-

Generation of the Azomethine Ylide (In Situ):

-

To a solution of an aldehyde (e.g., heteroaromatic aldehyde, 1.0 eq) and a glycylsultam (e.g., Oppolzer's camphorsultam-derived glycine, 1.1 eq) in a suitable solvent like dichloromethane (DCM), add a catalytic amount of a Lewis acid (e.g., Ag(I) or Cu(I) salt, 5 mol%).

-

The Lewis acid catalyzes the condensation to form a Schiff base, which then coordinates with the metal to generate the metallo-azomethine ylide dipole. The choice of metal can influence the stereochemical outcome (endo vs. exo).[8]

-

-

Cycloaddition Reaction:

-

To the in situ-generated ylide, add the olefinic dipolarophile (e.g., methyl acrylate, 1.2 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting materials. The camphorsultam auxiliary directs the absolute facial selectivity of the cycloaddition, ensuring an enantiomerically pure product.[8]

-

-

Workup and Purification:

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure cycloadduct.

-

-

Derivatization (Optional):

-

The N-acylsultam provides a convenient synthetic handle for further derivatization, such as conversion to corresponding methyl esters or alcohols, to expand the fragment library.[8]

-

The following workflow diagram illustrates this synthetic approach.

Caption: Workflow for asymmetric synthesis of pyrrolidine fragments.

The Therapeutic Landscape of Pyrrolidine Scaffolds

Pyrrolidine-based compounds have demonstrated an extraordinary breadth of pharmacological activities, leading to their successful application in numerous therapeutic areas.[2][9]

Oncology

In cancer therapy, pyrrolidine derivatives act through diverse mechanisms, including kinase inhibition and induction of apoptosis.[9][10] The unique 3D structure of the scaffold is well-suited for targeting the ATP-binding pockets of kinases.

-

Case Study: Futibatinib (FGFR-4 Inhibitor): Approved by the FDA in 2022, Futibatinib is a kinase inhibitor containing a pyrrolidine moiety.[11] It targets the fibroblast growth factor receptor 4 (FGFR-4), a key driver in certain cancers.

-